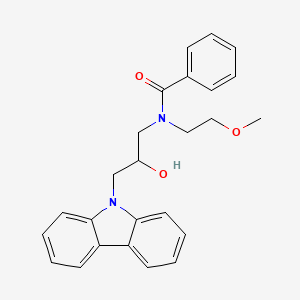
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide, also known as Cbz-N-Me-HEAB, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit specific protein-protein interactions.
作用机制
The mechanism of action of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves the inhibition of specific protein-protein interactions. It binds to the hydrophobic pocket on the surface of the target protein, preventing the interaction with its binding partner. This leads to the disruption of downstream signaling pathways and cellular processes that are regulated by the target protein.
生化和生理效应
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. It induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. It also inhibits the Wnt signaling pathway, which is frequently dysregulated in cancer. In addition, N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its specificity for the target protein. It has been shown to have minimal off-target effects, which is important for the interpretation of experimental results. Another advantage is its ability to inhibit protein-protein interactions, which is a challenging target for small molecule inhibitors. However, one limitation of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB is its relatively low potency compared to other small molecule inhibitors. This may limit its use in certain experimental settings where higher potency is required.
未来方向
There are several future directions for the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in scientific research. One direction is the development of more potent analogs of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB that can be used in experimental settings where higher potency is required. Another direction is the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in combination with other small molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Finally, the use of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB in animal models of cancer will be important to determine its efficacy and safety in vivo.
合成方法
The synthesis of N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB involves several steps, including the protection of the carbazole nitrogen, the formation of the benzamide, and the deprotection of the carbazole nitrogen. The final product is obtained by coupling the protected carbazole with the protected benzamide using a coupling reagent. The synthesis method has been well-established and can be easily scaled up for large-scale production.
科学研究应用
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has been used in a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, two proteins that are involved in the regulation of cell growth and division. Inhibition of this interaction leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamideB has also been shown to inhibit the interaction between β-catenin and TCF/LEF, two proteins that are involved in the Wnt signaling pathway, which is frequently dysregulated in cancer.
属性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-30-16-15-26(25(29)19-9-3-2-4-10-19)17-20(28)18-27-23-13-7-5-11-21(23)22-12-6-8-14-24(22)27/h2-14,20,28H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRPOZMJHCAUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-methoxyethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
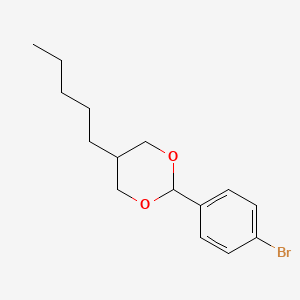
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
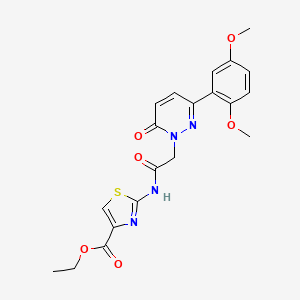
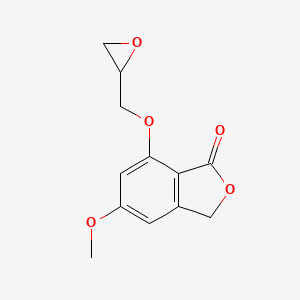
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(4-Fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2922970.png)
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
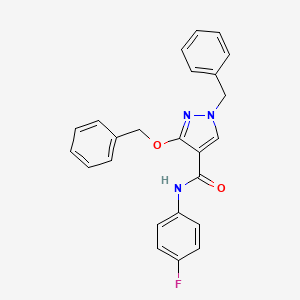
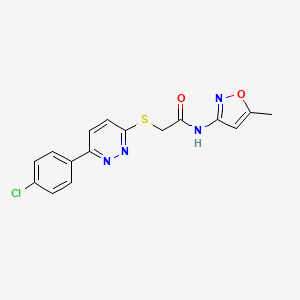
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)
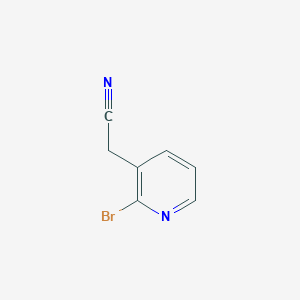
![N~5~-(3-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2922980.png)
![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)